7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester
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Overview
Description
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is a complex organic compound with the molecular formula C25H28O4 . This compound is characterized by its unique structure, which includes an octen-ynoic acid backbone and two phenylmethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 7-octen-2-ynoic acid with phenylmethanol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methanol under specific conditions to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenylmethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-: Similar structure but without the ester group.
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
546101-06-8 |
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Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 5,5-bis(phenylmethoxymethyl)oct-7-en-2-ynoate |
InChI |
InChI=1S/C25H28O4/c1-3-16-25(17-10-15-24(26)27-2,20-28-18-22-11-6-4-7-12-22)21-29-19-23-13-8-5-9-14-23/h3-9,11-14H,1,16-21H2,2H3 |
InChI Key |
RNQRRGSZDFAUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCC(CC=C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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